N-Methyl-4-bromo-3-methylbenzamide
Overview
Description
N-Methyl-4-bromo-3-methylbenzamide is an organic compound with the molecular formula C9H10BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position, a methyl group at the 3-position, and an N-methyl group on the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-bromo-3-methylbenzamide typically involves the bromination of 3-methylbenzamide followed by N-methylation. One common method is:
Bromination: 3-methylbenzamide is treated with bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 4-position.
N-Methylation: The resulting 4-bromo-3-methylbenzamide is then reacted with methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-bromo-3-methylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include azido derivatives or thioethers.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products can include primary amines or alcohols.
Scientific Research Applications
N-Methyl-4-bromo-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-4-bromo-3-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzamide: Lacks the bromine and additional methyl group, making it less sterically hindered.
4-Bromo-3-methylbenzamide: Lacks the N-methyl group, which can affect its solubility and reactivity.
N-Methyl-4-bromo-3-methoxybenzamide: Contains a methoxy group instead of a methyl group, which can influence its electronic properties.
Uniqueness
N-Methyl-4-bromo-3-methylbenzamide is unique due to the combination of substituents on the benzene ring, which can significantly affect its chemical reactivity and biological activity. The presence of both bromine and methyl groups provides a balance of steric and electronic effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-bromo-N,3-dimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-5-7(9(12)11-2)3-4-8(6)10/h3-5H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSYYPCJYYWIAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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